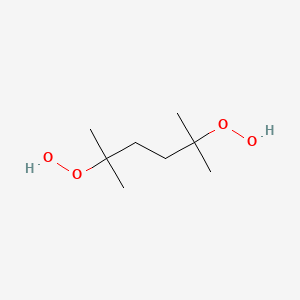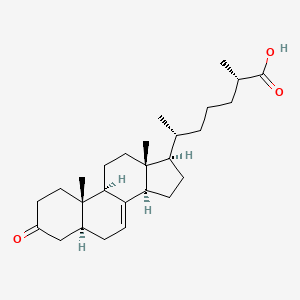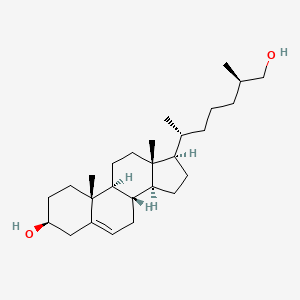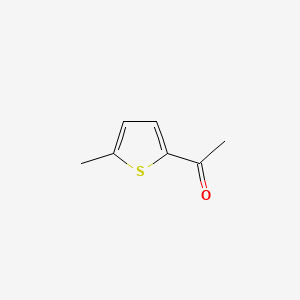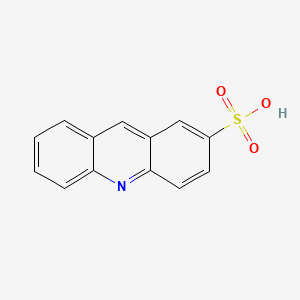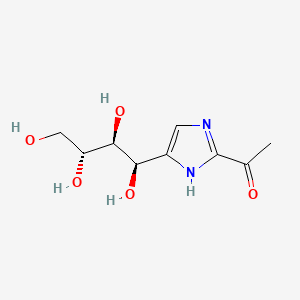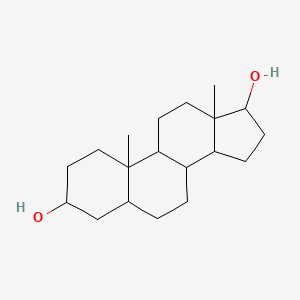
Hombreol
Übersicht
Beschreibung
5alpha-Androstane-3alpha,17beta-diol, also known as 3alpha-diol, is a metabolite of the potent androgen, 5alpha-dihydrotestosterone (5alpha-DHT) . It is the 5alpha-stereoisomer of androstane-3alpha,17beta-diol . It has a role as a human metabolite and a Daphnia magna metabolite .
Synthesis Analysis
The synthetic pathway by which 5alpha-androstane-3alpha,17beta-diol is formed in the testes of tammar wallaby pouch young was investigated . [ (3)H]Progesterone was converted to 17-hydroxyprogesterone, which was converted to 5alpha-adiol by two pathways: One involves the formation of testosterone and dihydrotestosterone as intermediates, and the other involves formation of 5alpha-pregnane-3alpha,17alpha-diol-20-one (5alpha-pdiol) and androsterone as intermediates .Molecular Structure Analysis
The molecular formula of 5alpha-Androstane-3alpha,17beta-diol is C19H32O2 . The IUPAC name is (3 R ,5 S ,8 R ,9 S ,10 S ,13 S ,14 S ,17 S )-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1 H -cyclopenta [a]phenanthrene-3,17-diol .Chemical Reactions Analysis
5alpha-Androstane-3alpha,17beta-diol is reduced from the potent androgen, 5alpha-dihydrotestosterone (5alpha-DHT), by reductive 3alpha-hydroxysteroid dehydrogenases (3alpha-HSDs) in the prostate . It is recognized as a weak androgen with low affinity toward the androgen receptor (AR), but can be oxidized back to 5alpha-DHT .Physical and Chemical Properties Analysis
The molecular weight of 5alpha-Androstane-3alpha,17beta-diol is 292.5 g/mol . The compound has 2 hydrogen bond donors and its XLogP3 is 3.4 .Wissenschaftliche Forschungsanwendungen
Kognitive Funktion und Verhalten
Forschungsergebnisse deuten darauf hin, dass 3alpha-Androstandiol eine Rolle bei kognitiven und verhaltensbezogenen Prozessen spielen kann. Eine in Frontiers veröffentlichte Studie legt nahe, dass diese Verbindung altersbedingte Abnahmen im kognitiven, Angst- und depressiven Verhalten bei männlichen Ratten abschwächen kann .
Endokrinologie
3alpha-Androstandiol ist ein Hauptmetabolit von Dihydrotestosteron (DHT) und existiert als zwei verschiedene Verbindungen, Adiol 3-G und Adiol 17-G, die Glucuronidkonjugate an den 3-Kohlenstoff- bzw. 17-Kohlenstoffpositionen sind. Diese Isomere wurden hinsichtlich ihrer Rolle bei normalen Männern und Frauen sowie bei verschiedenen endokrinen Erkrankungen untersucht .
Neurosteroidaktivität
Als Neurosteroid wirkt 3alpha-Androstandiol als potenter positiver allosterischer Modulator des GABA A-Rezeptors. Es wurde festgestellt, dass es aufgrund seines Einflusses auf diesen Rezeptor belohnende, angstlösende, pro-sexuelle und krampflösende Wirkungen hat .
Wirkmechanismus
Target of Action
Hombreol, also known as 5alpha-Androstane-3alpha,17beta-diol or 3alpha-androstanediol, is an endogenous steroid hormone and a metabolite of androgens like dihydrotestosterone (DHT) . It primarily targets the GABA A receptor and the estrogen receptors , with a several-fold preference for ERβ over ERα .
Mode of Action
As a neurosteroid, this compound acts as a potent positive allosteric modulator of the GABA A receptor . This means it enhances the effect of GABA, the chief inhibitory neurotransmitter in the mammalian central nervous system, leading to an increase in the frequency of opening of the GABA A receptor’s chloride ion channel .
This compound also has a significant affinity for the estrogen receptors, particularly ERβ . It binds to these receptors and modulates their activity, which can lead to various downstream effects .
Biochemical Pathways
This compound is involved in the metabolism of androgens like DHT . It is synthesized from testosterone in peripheral tissues and in the brain .
Pharmacokinetics
It is known that this compound shows high affinity for sex hormone-binding globulin (shbg), similar to that of testosterone . This suggests that it may have a similar distribution and elimination profile to testosterone. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
This compound has been found to have rewarding, anxiolytic, pro-sexual, and anticonvulsant effects . These effects are thought to be largely due to its modulation of the GABA A receptor . This compound also has antiproliferative effects against prostate cancer cells, which may be due to its activation of the ERβ .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Hombreol interacts with various enzymes, proteins, and other biomolecules. It is a weak androgen and estrogen . As a neurosteroid, it acts as a potent positive allosteric modulator of the GABA A receptor . It also shows high affinity for sex hormone-binding globulin (SHBG), similar to that of testosterone .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . As a neurosteroid, it has been found to have rewarding, anxiolytic, pro-sexual, and anticonvulsant effects .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to the GABA A receptor, acting as a positive allosteric modulator . It also interacts with the estrogen receptors, with a several-fold preference for ERβ over ERα .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a metabolite of androgens like dihydrotestosterone (DHT)
Transport and Distribution
This compound is transported and distributed within cells and tissues. It shows high affinity for sex hormone-binding globulin (SHBG), similar to that of testosterone
Eigenschaften
IUPAC Name |
10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYJHIOYJEBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1852-53-5 | |
| Record name | Hombreol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-α-androstane-3-α,17-β-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5α-Androstane-3α,17β-diol primarily interacts with the androgen receptor (AR). [] While considered a weak androgen, it can act as a precursor to the more potent androgen, 5α-dihydrotestosterone (5α-DHT), through the action of 3α-hydroxysteroid dehydrogenase (3α-HSD). [, , ] Binding of 3α-androstanediol or its metabolite, 5α-DHT, to the AR can lead to a variety of downstream effects depending on the cell type and tissue. These effects can include the stimulation of prostate cell proliferation, [] increased protein levels of AR and glial fibrillary acidic protein (GFAP) in optic nerve head astrocytes, [] and modulation of seizure susceptibility. []
ANone: The provided research papers do not specifically address the material compatibility and stability of 5α-androstane-3α,17β-diol under various conditions. This information would be crucial for developing applications outside of its biological context.
ANone: The provided research papers primarily focus on experimental investigations of 5α-androstane-3α,17β-diol. Information regarding computational chemistry studies, simulations, or QSAR models is not included in these papers.
A: The structure of 5α-androstane-3α,17β-diol is crucial for its biological activity. Modifications, such as changes in the stereochemistry at the 3-position (3α vs. 3β), significantly affect its interaction with enzymes and receptors. For example, 3β-androstanediol exhibits weaker androgenic activity compared to 3α-androstanediol. [] Additionally, the presence of the 3α-hydroxyl group is essential for its conversion to 5α-DHT by 3α-HSD. [, ]
ANone: The provided research papers focus on the scientific aspects of 5α-androstane-3α,17β-diol and do not delve into specific SHE regulations. Information regarding compliance, risk minimization, and responsible practices should be sought from relevant regulatory agencies and safety data sheets.
A: Research suggests that 5α-androstane-3α,17β-diol can be synthesized from various precursors, including testosterone, dihydrotestosterone, and progesterone, through enzymatic reactions involving 5α-reductase and 3α-HSD. [, , , ] This metabolic pathway highlights its role as both a precursor and a metabolite within the androgenic pathway. Studies in rats demonstrate its ability to prevent the castration-induced rise in luteinizing hormone concentrations, indicating its involvement in the regulation of LH secretion. [] Furthermore, research in tammar wallabies suggests that 5α-androstane-3α,17β-diol plays a crucial role in the development of male secondary sex characteristics. [, , ] Administration of 5α-androstane-3α,17β-diol to female tammar wallaby pouch young resulted in the development of a prostate and male urethra, indicating its androgenic activity in vivo. [] These findings underscore the significance of 5α-androstane-3α,17β-diol in androgen-mediated developmental processes.
A: Research on 5α-androstane-3α,17β-diol utilizes various in vitro and in vivo models to elucidate its biological effects. In vitro studies utilizing rat hippocampal slices demonstrated that 5α-androstane-3α,17β-diol, but not its stereoisomer 3β-androstanediol, effectively suppressed 4-aminopyridine-induced spontaneous epileptiform bursting. [] This finding highlights its potential as an anticonvulsant agent. Animal models, particularly rodent models, have been instrumental in investigating its role in androgenic pathways. In castrated rats, 5α-androstane-3α,17β-diol administration exhibited anticonvulsant activity in the pentylenetetrazol (PTZ) test, suggesting its potential in treating seizure disorders. [] Furthermore, studies in tammar wallabies provide evidence for its involvement in the development of male secondary sex characteristics. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


